molecular formula C14H16N2O4 B2627831 (E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid CAS No. 940227-13-4

(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid

Cat. No. B2627831
CAS RN: 940227-13-4
M. Wt: 276.292
InChI Key: YFSLIMJARIJVRX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid, or 4-BABA, is a chemical compound that has been studied for its potential applications in scientific research. 4-BABA is a derivative of butyric acid and is a member of the 4-oxo-2-butenoic acid family. It is a colorless, non-toxic, and water-soluble compound that has been used in various laboratory experiments. 4-BABA has been studied for its potential to act as a neurotransmitter, an inhibitor of enzymes, and a receptor activator.

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, which share structural similarities with the specified compound, has been demonstrated. These derivatives have shown significant inhibition against human carbonic anhydrase isoenzymes I and II, suggesting potential for medical applications due to the enzyme's involvement in physiological processes (Oktay et al., 2016).
  • A series of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids synthesized displayed antimicrobial and analgesic activities. These findings highlight the therapeutic potential of structurally related compounds in addressing microbial infections and pain management (Koz’minykh et al., 2004).

Chemical Properties and Synthesis Methods

  • A method for the microwave-assisted synthesis of 4-oxo-2-butenoic acids via aldol-condensation of glyoxylic acid was developed. This research provides valuable insights into efficient and versatile methods for synthesizing compounds with the 4-oxo-2-butenoic acid core, which could be applicable to the synthesis of (E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid and its analogs (Uguen et al., 2021).

Catalytic and Chemical Reactions

  • The study of intramolecular thermal cyclizations of related compounds has contributed to the understanding of chemical reactions that can form complex structures from simpler butenoic acid derivatives. Such reactions have implications for synthesizing pharmaceuticals and other biologically active molecules (Celestina et al., 2004).

properties

IUPAC Name

(E)-4-[3-(butanoylamino)anilino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-4-12(17)15-10-5-3-6-11(9-10)16-13(18)7-8-14(19)20/h3,5-9H,2,4H2,1H3,(H,15,17)(H,16,18)(H,19,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSLIMJARIJVRX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid

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